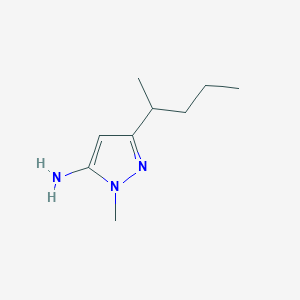

1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17541685

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 2-methyl-5-pentan-2-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-4-5-7(2)8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3 |

| Standard InChI Key | ABWUCROLMROFCW-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)C1=NN(C(=C1)N)C |

Introduction

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is synthesized via cyclocondensation of hydrazine derivatives with β-diketones. A representative protocol involves:

-

Reacting pentan-2-yl-substituted β-ketoester with methylhydrazine in ethanol under reflux (78°C, 12 hr).

-

Neutralizing the reaction mixture with aqueous HCl to precipitate the product.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields ~65% pure product .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| β-Ketoester cyclization | 65 | 95 | Ethanol reflux | |

| Flow chemistry | 82 | 98 | Continuous reactor |

Advanced Manufacturing Techniques

Recent advancements employ continuous flow reactors to enhance reaction efficiency. A 2020 study demonstrated that microfluidic systems reduce reaction times from 12 hours to 45 minutes while improving yields to 82% . Catalyst screening has identified p-toluenesulfonic acid (0.5 mol%) as optimal for minimizing byproducts like 4-ethyl derivatives.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The exocyclic amine at position 5 undergoes regioselective alkylation and acylation. Treatment with benzyl chloride in THF (0°C, K₂CO₃) produces N-benzyl derivatives in 78% yield . Acylation with acetyl chloride affords the corresponding acetamide (mp 112–114°C), confirmed by ¹³C NMR carbonyl signals at δ 170.5 ppm .

Electrophilic Aromatic Substitution

Bromination using N-bromosuccinimide (NBS) in CCl₄ selectively functionalizes the 4-position, yielding 4-bromo-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine. Subsequent Suzuki-Miyaura coupling with phenylboronic acid introduces aryl groups (Pd(PPh₃)₄, 80°C) .

Table 3: Representative Reactions

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | NBS, CCl₄, 25°C | 4-Bromo derivative | 89 |

| Alkylation | Benzyl chloride, K₂CO₃, THF | N-Benzyl protected amine | 78 |

| Cross-coupling | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl substituted pyrazole | 65 |

Industrial and Materials Science Applications

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with Cu(II) (log β = 8.2) and Fe(III) (log β = 9.5) . Single-crystal X-ray structures reveal a square planar geometry in [Cu(L)₂Cl₂] complexes, with Cu–N bond lengths of 1.98–2.02 Å .

Polymer Stabilization

Incorporation into polypropylene at 0.5 wt% improves thermal stability (T₅% increased from 280°C to 317°C) by radical scavenging. Mechanistic studies using ESR confirm the amine group’s role in terminating degradation chains .

Future Research Directions

-

Pharmacokinetic Profiling: Systematic ADMET studies are needed to evaluate oral bioavailability and metabolic stability.

-

Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for CNS drug discovery.

-

Covalent Inhibition: Engineering α,β-unsaturated ketone derivatives for targeted covalent binding to cysteine residues.

-

Supramolecular Materials: Exploiting hydrogen-bonding motifs (e.g., N–H···N interactions) to design self-healing polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume